Fesoterodine Related Compound: 2-Desmethyl-2-Methylene Analog
Fesoterodine Related Compound: 2-Desmethyl-2-Methylene Analog
An In-Depth Technical Guide on the "Methacrylate" Impurity
Executive Summary
In the high-stakes landscape of antimuscarinic drug development, the purity profile of Fesoterodine Fumarate is critical. Among its related compounds, the impurity designated as "2-desmethyl-2-methylene" (often identified as the Methacrylate Analog ) presents a unique challenge. Unlike degradation products derived from hydrolysis, this compound is a process-related impurity (PRI) arising from reagent contamination during the final synthetic step.
This guide provides a comprehensive technical analysis of this impurity, formally identified as 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl methacrylate . We will dissect its origin, toxicological implications (Michael acceptor reactivity), and rigorous analytical control strategies.
Molecular Characterization & Identity
The "2-desmethyl-2-methylene" nomenclature describes the structural deviation from the parent isobutyrate moiety. Where the Fesoterodine side chain contains an isobutyryl group (two methyls attached to the
| Feature | Fesoterodine (Parent) | 2-Desmethyl-2-Methylene Impurity |
| Common Name | Fesoterodine | Methacrylate Impurity |
| Chemical Name | 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl isobutyrate | 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl methacrylate |
| CAS Number | 286930-02-7 (Free Base) | 1390644-38-8 (Mandelate Salt Ref) |
| Molecular Formula | ||
| Molecular Weight | 411.58 g/mol | 409.56 g/mol |
| Mass Shift | Reference | -2.02 Da (Loss of 2 Hydrogens) |
| Structural Alert | None |
Structural Insight
The impurity retains the core pharmacophore (the 5-hydroxymethyl tolterodine scaffold) but possesses an exocyclic double bond in the ester side chain. This unsaturation conjugates with the carbonyl group, altering both the UV absorption profile and the chemical reactivity of the molecule.
Mechanistic Origin: The "Trojan Horse" Reagent
The formation of the 2-desmethyl-2-methylene impurity is not a degradation pathway of the API itself but a consequence of Reagent Purity .
The Synthesis Step
Fesoterodine is synthesized by the esterification of the active metabolite, 5-Hydroxymethyl Tolterodine (5-HMT) , with Isobutyryl Chloride .[1]
The Contamination Pathway
Commercially available Isobutyryl Chloride is manufactured via the chlorination of Isobutyric Acid. However, Isobutyric Acid often contains trace amounts of Methacrylic Acid or can undergo dehydrogenation during the acid chloride formation. Consequently, the reagent "Isobutyryl Chloride" frequently contains trace Methacryloyl Chloride .
Since Methacryloyl Chloride is a potent acylating agent (often more reactive than its saturated counterpart), it competes for the phenolic hydroxyl group of 5-HMT.
Mechanistic Pathway (DOT Visualization)
Figure 1: Competitive acylation pathway.[1] The presence of Methacryloyl Chloride in the reagent stream directly yields the 2-desmethyl-2-methylene impurity.
Toxicological Assessment & Control Strategy
Why is this impurity critical? Unlike simple hydrolysis products (like 5-HMT), the 2-desmethyl-2-methylene impurity contains a methacrylate moiety .
-
Structural Alert: The methacrylate group is an
-unsaturated ester. This functionality is a known Michael Acceptor . -
Genotoxicity Risk: Michael acceptors can alkylate DNA bases (guanine residues) via nucleophilic attack. Under ICH M7 guidelines, this classifies the compound as a potential mutagenic impurity (PMI).
-
Sensitization: Methacrylates are also potent skin sensitizers, though this is less relevant for oral dosage forms compared to genotoxicity.
Control Strategy (ICH M7)
Because of the structural alert, this impurity must be controlled to negligible risk levels unless Ames negative data is provided.
-
TTC Limit:
(Threshold of Toxicological Concern). -
Reagent Control: The most effective control is upstream. Specifications for Isobutyryl Chloride must limit Methacryloyl Chloride content (typically
).
Analytical Protocol: Detection & Quantification
Separating the Methacrylate impurity from Fesoterodine is challenging due to their structural similarity (difference of only 2 hydrogens). However, the
Method: RP-HPLC with UV/MS Detection
Chromatographic Conditions:
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18,
). -
Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20%
60% B -
15-20 min: 60%
90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 220 nm (General) and 254 nm (Enhanced selectivity for the conjugated methacrylate double bond).
-
MS: Positive ESI, SIM mode at m/z 410.
-
Identification Criteria:
-
Relative Retention Time (RRT): The impurity typically elutes slightly before Fesoterodine due to the slightly higher polarity of the unsaturated ester and rigid conformation. (Approx RRT ~0.90 - 0.95).
-
Mass Spec: Look for the parent ion
.
Analytical Logic Tree (DOT Visualization)
Figure 2: Analytical decision tree for confirming the presence of the Methacrylate impurity.
Remediation & Process Optimization
If this impurity is detected above the control limit, the following corrective actions are recommended:
-
Raw Material Audit: Perform GC-MS analysis on the Isobutyryl Chloride lot. If Methacryloyl Chloride > 0.1%, reject the lot.
-
Scavenging: The impurity is an active Michael acceptor. In some protocols, a "soft" nucleophile wash (e.g., thiol-based or sulfite) during workup can selectively react with the methacrylate impurity to form a highly polar adduct that is easily washed away in the aqueous phase, leaving the saturated Fesoterodine intact.
-
Recrystallization: Standard recrystallization of Fesoterodine Fumarate is often sufficient to purge the impurity due to the structural difference in the crystal lattice packing of the planar methacrylate group versus the bulky isopropyl group.
References
-
Pharmaffiliates. (n.d.). 2-Desmethyl 2-Methylene Fesoteridone Mandelate (Impurity Standard).[10] Retrieved from
-
European Patent Office. (2011). Process for the preparation of fesoterodine or a salt thereof (EP 2463267 A1). Retrieved from
-
Arava, V., & Bandatmakuru, S. (2016).[1] Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).[1] Journal of Chemical and Pharmaceutical Research. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2019). Assessment of Nitrosamine and Other Mutagenic Impurities (ICH M7). Retrieved from
-
Clearsynth. (n.d.). Fesoterodine Impurity Profile and Standards. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tlcpharma.com [tlcpharma.com]
- 6. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. alchemypharm.com [alchemypharm.com]
- 9. clearsynth.com [clearsynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
